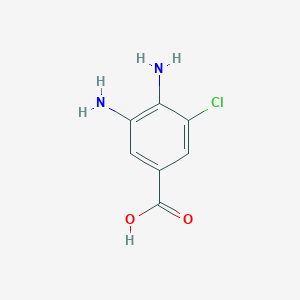

3,4-Diamino-5-chlorobenzoic acid

Description

Contextualization of Aminobenzoic Acids in Organic and Medicinal Chemistry

Aminobenzoic acids are fundamental scaffolds in the development of pharmaceuticals and other biologically active compounds. A well-known example is para-aminobenzoic acid (PABA), which is a precursor for the synthesis of folic acid in many organisms. patsnap.comingentaconnect.com This has made it a target for the development of antibacterial drugs, such as sulfonamides, which act by inhibiting the bacterial utilization of PABA. vedantu.com The structural versatility of aminobenzoic acids, allowing for substitutions at the amino and carboxyl groups, makes them ideal starting materials for creating diverse molecular libraries for drug discovery. nih.gov They are integral to the synthesis of various heterocyclic compounds with proven biological activities, including benzimidazoles and pyrazolines. ingentaconnect.com

Importance of Chlorine Substitution in Aromatic Systems for Chemical and Biological Investigations

The introduction of chlorine into an aromatic ring is a key strategy in medicinal chemistry to enhance the therapeutic potential of a molecule. researchgate.net Halogenation can significantly influence a compound's interaction with its biological target. researchgate.net Chlorine, being more electronegative than carbon, can alter the electronic properties of the aromatic ring, affecting its reactivity and the pKa of nearby functional groups. nih.gov This can lead to improved binding affinity with proteins and enzymes. namiki-s.co.jp Furthermore, the lipophilicity of a molecule can be fine-tuned by the addition of chlorine, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov The steric bulk of the chlorine atom can also play a role in directing the conformation of the molecule and its fit within a receptor's binding site. namiki-s.co.jp Halogenated aromatic compounds are widely used as intermediates in the synthesis of a variety of drugs, including antidepressants and antihistamines. numberanalytics.com

Scope and Research Imperatives for 3,4-Diamino-5-chlorobenzoic Acid and Its Structural Analogs

The specific compound this compound, along with its structural analogs, presents a compelling subject for research. The combination of two amino groups, a carboxylic acid, and a chlorine atom on a single benzene (B151609) ring offers a unique set of reactive sites and physicochemical properties. Research into this molecule is driven by the potential to synthesize novel compounds with tailored biological activities. The diamino substitution pattern is particularly interesting as it is a feature in various biologically active molecules. The presence of the chlorine atom further modulates the properties of the diaminobenzoic acid core, opening up avenues for developing new derivatives with potentially enhanced efficacy or novel mechanisms of action. Understanding the synthesis, reactivity, and biological potential of this compound is therefore a key objective for chemists and pharmacologists.

Chemical Profile of this compound

The fundamental chemical and physical properties of this compound are crucial for its application in synthesis and research.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | chemsrc.com |

| CAS Number | 37902-02-6 | chemsrc.comepa.gov |

| Molecular Formula | C₇H₇ClN₂O₂ | nih.gov |

| Molecular Weight | 186.60 g/mol | nih.gov |

Note: The data in this table is compiled from various chemical databases and may have slight variations depending on the source.

Synthesis and Manufacturing Processes

The synthesis of this compound and related diaminobenzoic acids can be achieved through various laboratory and potential industrial methods.

A common laboratory approach for the synthesis of diaminobenzoic acids involves the reduction of a dinitrobenzoic acid precursor. For instance, 3,5-diaminobenzoic acid can be prepared by the reduction of m-dinitrobenzoic acid using a hydrogenation catalyst. google.com A patented method describes the use of a Ni-M-Al three-way catalyst (where M is La, Yb, or Ce) for this hydrogenation, which is reported to be efficient and suitable for industrial application. google.com

Another general strategy for synthesizing aminobenzoic acids is the Hofmann degradation of a monoamide derived from a dicarboxylic acid like terephthalic acid. vedantu.com The synthesis of 3,4-diaminobenzoic acid specifically has been mentioned in the context of preparing preloaded diaminobenzoate resins for solid-phase peptide synthesis. nih.gov

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dictated by its three functional groups: two amino groups and one carboxylic acid group, with the chlorine atom influencing their reactivity.

The amino groups can undergo reactions typical of aromatic amines, such as diazotization, acylation, and condensation with carbonyl compounds to form Schiff bases. nih.gov The carboxylic acid group can be converted to esters, amides, or acid chlorides.

The relative positions of the functional groups allow for intramolecular reactions. For example, 3,4-diaminobenzoic acid can undergo cyclocondensation reactions to form heterocyclic systems like quinoxalines and benzimidazoles. chemicalbook.com The presence of the chlorine atom can influence the regioselectivity and rate of these reactions due to its electronic and steric effects.

Applications in Chemical and Biological Research

This compound and its non-halogenated parent compound, 3,4-diaminobenzoic acid, are valuable tools in various research areas.

3,4-Diaminobenzoic acid is utilized as a redox label for the electrochemical detection of single base mismatches in DNA. chemicalbook.com It also serves as a reagent in the synthesis of coumarin (B35378) derivatives and benzimidazole (B57391) compounds, some of which have shown potential in the context of autoimmune diseases. biosynth.com Furthermore, it is a precursor for the generation of diazonium salts, which are intermediates in the synthesis of anti-inflammatory drugs and other pharmaceuticals. biosynth.com

The chlorinated analog, this compound, is primarily of interest as a building block in synthetic chemistry. Its unique substitution pattern makes it a candidate for the synthesis of novel heterocyclic compounds and as a fragment for structure-activity relationship (SAR) studies in drug discovery. The strategic incorporation of the chlorine atom allows for the exploration of how halogenation impacts the biological activity of the resulting molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-diamino-5-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,9-10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMATQUYIYCWCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)N)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80702010 | |

| Record name | 3,4-Diamino-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80702010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37902-02-6 | |

| Record name | 3,4-Diamino-5-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37902-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Diamino-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80702010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 3,4 Diamino 5 Chlorobenzoic Acid

Classical Approaches for Aromatic Amination and Carboxylation

Traditional methods for the synthesis of substituted benzoic acids, including 3,4-Diamino-5-chlorobenzoic acid, often rely on well-established, yet sometimes lengthy and harsh, reaction sequences. These approaches typically involve the sequential introduction of amino and carboxyl functional groups onto a pre-existing aromatic scaffold.

Nitration-Reduction Sequences for Introducing Amino Groups

A cornerstone of classical aromatic amination is the nitration-reduction sequence. This two-step process begins with the electrophilic nitration of a benzoic acid derivative, followed by the reduction of the resulting nitro group to an amino group.

The nitration of chlorobenzoic acids is a common strategy. For instance, the nitration of o-chlorobenzoic acid using a mixture of concentrated nitric and sulfuric acids can yield a mixture of isomers, including 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid. patsnap.comgoogle.com The reaction conditions, such as temperature and the ratio of acids, are critical in controlling the regioselectivity and yield of the desired nitro-substituted product. patsnap.comgoogle.com For example, a process for producing 2-chloro-5-nitrobenzoic acid involves adding nitric acid to a solution of o-chlorobenzoic acid in concentrated sulfuric acid at a controlled temperature of 35°C. patsnap.com

Once the nitro group is in place, it can be reduced to an amino group using various reducing agents. A common method involves the use of metals in acidic media, such as tin and hydrochloric acid (Sn/HCl). stackexchange.com This reaction is a typical reduction that converts a nitro group to an amino group. stackexchange.com

Strategies for Halogenation on the Benzoic Acid Scaffold

The introduction of a chlorine atom onto the benzoic acid ring is another key step in the synthesis of this compound. Halogenation can be performed at different stages of the synthesis, depending on the desired substitution pattern and the reactivity of the intermediates.

For example, a method for synthesizing 3,5-dichlorobenzoic acid involves the chlorination of anthranilic acid. google.com While this specific example does not directly produce the target molecule, it illustrates a common strategy for introducing chlorine atoms onto a benzoic acid derivative. The reaction conditions, including the choice of solvent and chlorinating agent, are crucial for achieving the desired regioselectivity.

Directed Ortho Metalation (DOM) in Substituted Benzoic Acid Synthesis

Directed Ortho Metalation (DOM) is a powerful technique for the regioselective functionalization of aromatic compounds. In the context of benzoic acid synthesis, the carboxylic acid group can act as a directing group, facilitating the deprotonation of the ortho position by a strong base, typically an organolithium reagent. organic-chemistry.orgacs.orgrsc.org This creates a lithiated intermediate that can then react with an electrophile to introduce a substituent at the ortho position.

For instance, unprotected 2-methoxybenzoic acid can be deprotonated exclusively at the position ortho to the carboxylate by treatment with s-BuLi/TMEDA at -78°C. organic-chemistry.orgacs.org The resulting organolithium species can then be trapped with an electrophile. The carboxylic acid group has been shown to be an effective director of ortho-lithiation, offering a regioselective route to substituted benzoic acids. acs.orgrsc.org This methodology can be applied to introduce substituents in a controlled manner, which is a key consideration in the synthesis of complex molecules like this compound.

Modern and Sustainable Synthetic Pathways

In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and sustainable methods for chemical synthesis. These modern approaches aim to reduce reaction times, minimize waste, and avoid the use of harsh reagents.

Microwave-Assisted Synthesis in Diaminobenzoic Acid Preparation

Microwave-assisted synthesis has emerged as a valuable tool in organic chemistry, often leading to dramatic reductions in reaction times and improved yields. youtube.comchemrxiv.org The application of microwave irradiation can accelerate reactions by efficiently heating the reaction mixture. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 3,4-Diaminobenzoic Acid researchgate.net

| Step | Conventional Method (Time) | Microwave-Assisted Method (Time) | Microwave-Assisted Method (Yield) |

| Acetylation | - | 5 min | 93.8% |

| Nitration | - | 3 min | 85.3% |

| Hydrolysis | - | 5 min | 93.1% |

| Reduction | - | 5 min | 90.8% |

| Overall | 6 h | 1 h | 67.6% |

Catalyst-Mediated Transformations (e.g., Palladium-Catalyzed Amination)

Catalyst-mediated transformations, particularly those involving transition metals like palladium and copper, have revolutionized aromatic C-N bond formation. These methods offer milder reaction conditions and greater functional group tolerance compared to classical methods.

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are widely used for the synthesis of anilines from aryl halides. semanticscholar.org While the direct palladium-catalyzed amination of aryl chlorides with a free carboxylic acid group can be challenging, effective procedures have been developed for aryl chlorides with meta- or para-positioned carboxylic acids. nih.gov

Copper-catalyzed amination reactions provide a complementary approach, particularly for ortho-chlorobenzoic acids. nih.govnih.govresearchgate.net A chemo- and regioselective copper-catalyzed cross-coupling reaction has been developed for the effective amination of 2-chlorobenzoic acids with aniline (B41778) derivatives, proceeding in high yields without the need for acid protection. nih.govnih.gov This method is tolerant of both electron-rich and electron-deficient aryl chlorides and anilines. nih.govnih.gov

Table 2: Examples of Copper-Catalyzed Amination of 2-Chlorobenzoic Acid nih.gov

| Aniline Derivative | Product Yield |

| Aniline | 95% |

| 4-Methoxyaniline | 98% |

| 4-Chloroaniline | 99% |

| 2,6-Dimethylaniline | 75% |

These modern catalytic methods provide efficient and selective routes to aminated benzoic acid derivatives, which are key intermediates in the synthesis of this compound.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and economically viable production methods. Key areas of focus include the use of safer solvents, reduction of energy consumption, and improved atom economy.

Furthermore, the choice of reagents, particularly in the reduction step, plays a vital role. Traditional reduction methods often employ heavy metals or harsh reagents. Green alternatives focus on catalytic systems and less hazardous materials. For example, using hydrazine (B178648) glyoxylate (B1226380) with zinc or magnesium powder allows for the selective and rapid reduction of nitro groups at room temperature, avoiding the need for expensive and toxic heavy metals like palladium or platinum niscpr.res.in. The development of metal-free reduction systems, such as those using tetrahydroxydiboron (B82485) in water, further enhances the green profile of the synthesis by eliminating metal waste streams entirely organic-chemistry.org.

Precursor Sourcing and Intermediate Transformations

The synthesis of this compound is a multi-step process that begins with readily available precursors and proceeds through carefully controlled intermediate stages.

Utility of 4-Chlorobenzoic Acid as a Starting Material

4-Chlorobenzoic acid serves as a logical and common starting material for the synthesis of this compound and its derivatives. Its commercial availability and the directing effects of its substituent groups make it an ideal precursor. A patented industrial process for a similar compound, 3,5-diamino-4-chloro-benzoic acid isobutyl ester, begins with the nitration of chlorobenzoic acid google.com. The chloro and carboxylic acid groups on the benzene (B151609) ring dictate the position of subsequent electrophilic substitution reactions, guiding the synthesis toward the desired polysubstituted product.

Synthesis of Halogenated Nitrobenzoic Acid Intermediates

The pivotal intermediate in the synthesis of this compound from its precursor is a halogenated dinitrobenzoic acid. This is typically achieved through a nitration reaction.

The process involves treating 4-chlorobenzoic acid with a nitrating agent, commonly a mixture of concentrated nitric acid and sulfuric acid quora.comorgsyn.org. The functional groups already present on the benzene ring direct the incoming nitro groups. The carboxylic acid group (-COOH) is a deactivating, meta-directing group, while the chlorine atom (-Cl) is a deactivating, ortho-, para-directing group. In this case, the directing effects combine to favor the introduction of nitro groups at the positions ortho to the chlorine and meta to the carboxylic acid, which are the 3 and 5 positions. This leads to the formation of the key intermediate, 4-chloro-3,5-dinitrobenzoic acid .

Control of reaction temperature is critical during nitration to prevent over-nitration and the formation of unwanted byproducts.

Selective Reduction Strategies for Nitro Groups in Polysubstituted Aromatic Systems

The conversion of the dinitro intermediate to the target diamino compound requires the selective reduction of two nitro groups while leaving the chloro and carboxylic acid functionalities intact. This is a challenging transformation due to the presence of multiple reducible groups. Several strategies have been developed to achieve this selectivity.

Catalytic transfer hydrogenation is one effective method. A system employing hydrazine glyoxylate with a metal powder like zinc or magnesium has been shown to be highly effective for the selective reduction of aromatic nitro groups in the presence of halogens and carboxylic acids niscpr.res.in. This method is advantageous as it proceeds rapidly at room temperature and uses inexpensive metals niscpr.res.in. Another common reagent is sodium sulfide (B99878) (Na₂S) or ammonium (B1175870) sulfide ((NH₄)₂S), which are known for their ability to selectively reduce one nitro group in a polynitroaromatic compound, a process known as the Zinin reduction stackexchange.comwikipedia.org. In a microwave-assisted synthesis of 3,4-diaminobenzoic acid, ammonium sulfide was used effectively for the reduction step researchgate.net.

Metal-free reduction methods are also gaining prominence. The use of tetrahydroxydiboron with an organocatalyst like 4,4′-bipyridine in water provides a highly chemoselective and rapid reduction of aromatic nitro compounds, tolerating sensitive functional groups including halogens organic-chemistry.org.

| Reagent System | Conditions | Advantages | Reference |

|---|---|---|---|

| Zinc/Hydrazine Glyoxylate or Magnesium/Hydrazine Glyoxylate | Room Temperature | Rapid, selective, avoids expensive metals, good yields. | niscpr.res.in |

| Ammonium Sulfide ((NH₄)₂S) | Reflux, Microwave Irradiation | Effective for selective reduction, compatible with microwave synthesis for speed. | researchgate.net |

| Sodium Sulfide (Na₂S) | Aqueous/Alcoholic Solution | Classic Zinin reduction, good for selective reduction of one nitro group. | stackexchange.comwikipedia.org |

| Tetrahydroxydiboron / 4,4′-bipyridine | Room Temperature, Water | Metal-free, highly chemoselective, very fast (5 min), environmentally friendly. | organic-chemistry.org |

| Iron (Fe) in Acidic Media | Acidic Conditions (e.g., HCl) | Industrially common, inexpensive. | wikipedia.org |

Purification Techniques for Synthesized this compound

After synthesis, the crude this compound must be purified to remove unreacted starting materials, intermediates, and byproducts. The purification strategy often takes advantage of the compound's amphoteric nature (containing both acidic -COOH and basic -NH₂ groups) and its crystalline structure.

A common and effective method is recrystallization . This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out in a purer form. For the closely related 3,4-diaminobenzoic acid, crystallization from water or toluene (B28343) is recommended chemicalbook.com.

An acid-base purification procedure can also be employed. The crude product can be dissolved in a dilute aqueous base, such as sodium hydroxide (B78521) solution, to form its sodium salt. Insoluble impurities are then removed by filtration. Subsequently, the filtrate is acidified (e.g., with hydrochloric acid), which re-protonates the carboxylate group and causes the pure amino acid to precipitate out of the solution orgsyn.org. This method is particularly useful for removing non-acidic impurities.

A final wash with an organic solvent can remove residual organic impurities. For example, after an initial precipitation, stirring the solid product in a solvent like dichloromethane (B109758) can effectively wash away certain byproducts before the final pure product is collected by filtration nih.govresearchgate.net.

| Technique | Description | Advantages | Reference |

|---|---|---|---|

| Recrystallization | The crude solid is dissolved in a minimum amount of a hot solvent and then allowed to cool, causing the pure compound to crystallize. | Effectively removes impurities with different solubility profiles. Can yield high-purity crystals. | chemicalbook.com |

| Acid-Base Precipitation | The compound is dissolved in an aqueous base (e.g., NaOH), filtered to remove non-acidic impurities, and then re-precipitated by adding acid (e.g., HCl). | Excellent for separating the acidic product from neutral or basic impurities. | orgsyn.org |

| Solvent Washing/Slurrying | The crude solid is suspended and stirred in a solvent in which the desired product is insoluble but impurities are soluble. | Simple method to remove soluble impurities without fully dissolving the product. | nih.govresearchgate.net |

Chemical Reactivity, Functionalization, and Derivative Synthesis

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for derivatization through esterification, amide bond formation, and participation in cyclization reactions.

Esterification Reactions for Alkyl and Aryl Esters of 3,4-Diamino-5-chlorobenzoic Acid

The carboxylic acid moiety of this compound can be readily converted to its corresponding alkyl or aryl esters. A common and effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. researchgate.netprezi.com For aminobenzoic acids, where the amino groups lend basicity to the molecule, a stoichiometric amount of the acid catalyst is often required to ensure protonation of both the amino groups and the carbonyl oxygen, thereby facilitating nucleophilic attack by the alcohol. researchgate.net

The synthesis of methyl 3,4-diaminobenzoate, the unchlorinated parent compound, is achieved by reacting 3,4-diaminobenzoic acid with methanol (B129727) in the presence of concentrated sulfuric acid. This well-established procedure is directly applicable to the chlorinated analog. The reaction typically involves heating the mixture under reflux for several hours to drive the equilibrium towards the ester product. libretexts.org The use of a large excess of the alcohol can also significantly increase the yield, in accordance with Le Châtelier's Principle. libretexts.orgmasterorganicchemistry.com After the reaction, neutralization with a weak base, such as sodium carbonate, is performed to deprotonate the ammonium (B1175870) salt and precipitate the water-insoluble ester product. researchgate.netlibretexts.org

Table 1: Representative Conditions for Fischer Esterification

| Reactant | Alcohol | Catalyst | Conditions | Product | Ref. |

|---|---|---|---|---|---|

| p-Aminobenzoic acid | Ethanol | Conc. H₂SO₄ | Reflux, 1 hour | Ethyl p-aminobenzoate (Benzocaine) | studylib.net |

| 3,4-Diaminobenzoic acid | Methanol | Conc. H₂SO₄ | 90°C, 12 hours | Methyl 3,4-diaminobenzoate | |

| p-Aminobenzoic acid | Various Alcohols | Conc. H₂SO₄ | Reflux | PABA Esters | asm.org |

Amide Bond Formation with Primary and Secondary Amines

The carboxylic acid group of this compound can be coupled with primary and secondary amines to form the corresponding amides. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. growingscience.com Therefore, the carboxylic acid must first be "activated" to enhance its electrophilicity.

This activation is commonly achieved using peptide coupling reagents. fishersci.co.ukluxembourg-bio.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are widely used. growingscience.comfishersci.co.ukpeptide.com The reaction proceeds by forming a highly reactive O-acylisourea (with carbodiimides) or an active ester intermediate, which is then readily attacked by the amine nucleophile. growingscience.comluxembourg-bio.com The addition of auxiliaries like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress side reactions and minimize racemization when chiral amines are used. peptide.comresearchgate.net The reaction is typically carried out in aprotic polar solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) at room temperature. fishersci.co.uk

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts rapidly with amines, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct. fishersci.co.uk

Table 2: General Conditions for Amide Bond Formation

| Activation Method | Coupling Reagent(s) | Base (optional) | Solvent | General Conditions | Ref. |

|---|---|---|---|---|---|

| Carbodiimide | EDC, HOBt | DIEA | DMF | 0°C to RT, 1-2 h | fishersci.co.uk |

| Uronium Salt | HATU | DIEA, TEA | DMF | 0°C to RT, 30-60 min | growingscience.comfishersci.co.uk |

| Acid Chloride | SOCl₂ (for activation) | Pyridine, TEA | DCM, THF | RT, 1-16 h | fishersci.co.uk |

Cyclization Reactions Utilizing the Carboxyl Group (e.g., Oxazole or Thiazole Formation)

The juxtaposition of the carboxylic acid and the 3-amino group in this compound allows for intramolecular cyclization to form heterocyclic ring systems, most notably benzoxazinones. This transformation involves the formation of an amide bond between the 3-amino group and an external carboxylic acid, followed by cyclodehydration, or a direct intramolecular ring closure between the internal carboxyl and amino functions.

A common route to 4H-3,1-benzoxazin-4-ones involves the reaction of an ortho-amino aromatic carboxylic acid with a carboxylic acid anhydride (B1165640) or an acyl chloride. nih.gov For the target molecule, reaction with an acid anhydride in the presence of a dehydrating agent would lead to acylation of the 3-amino group, followed by ring closure via nucleophilic attack of the carboxyl group's hydroxyl onto the newly formed amide carbonyl, eliminating water. A more direct method involves treating the ortho-amino carboxylic acid with another carboxylic acid in the presence of a sulfonyl chloride (like tosyl chloride) and pyridine. google.com This forms a mixed anhydride in situ, which then undergoes intramolecular cyclization. This process is effective for preparing a variety of substituted benzoxazinones. google.com

Table 3: Synthetic Routes to Benzoxazinones from ortho-Amino Aromatic Carboxylic Acids

| Reagents | Intermediate Type | Product | Notes | Ref. |

|---|---|---|---|---|

| Carboxylic Acid, Sulfonyl Chloride, Pyridine | Mixed Anhydride | Fused Oxazinone | One-pot procedure | google.com |

| N-Phthaloylglycyl chloride, TEA; then Cyanuric Chloride | N-Acylanthranilic acid | 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one | Cyanuric chloride acts as a cyclization agent | nih.gov |

| Phthalide, Aluminum amide; then BTI | 2-Hydroxymethylbenzamide | 1,4-Benzoxazin-2-one | Hofmann rearrangement of the intermediate | nih.gov |

Transformations of the Amino Groups

The two aromatic amino groups are nucleophilic centers that can undergo acylation, sulfonylation, and diazotization, leading to a wide range of functionalized derivatives and further synthetic intermediates.

Acylation and Sulfonylation of Aromatic Amines

The amino groups of this compound can be acylated by reacting with acyl chlorides or acid anhydrides. Due to the electronic effects, the amino group at position 3, which is meta to the electron-withdrawing carboxylic acid, is generally more nucleophilic than the amino group at position 4, which is para to it. This difference can allow for selective mono-acylation under controlled conditions.

A notable example is the selective acylation of 3,4-diaminobenzoic acid with Fmoc-protected amino acids using HATU as a coupling agent. The reaction preferentially occurs at the 3-amino position, yielding 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids in high yields. This selectivity is crucial for applications in peptide synthesis and the construction of complex molecular scaffolds.

Sulfonylation of the amino groups to form sulfonamides can be achieved by reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base like pyridine. nih.gov Similar to acylation, selective sulfonylation may be possible. The resulting sulfonamides are important functional groups in medicinal chemistry, often used as bioisosteres for amides. princeton.edu

Table 4: Acylation and Sulfonylation of the Amino Groups

| Reaction | Reagent | Catalyst/Base | Product Type | Key Finding | Ref. |

|---|---|---|---|---|---|

| Acylation | Fmoc-Amino Acid | HATU, NMM | Mono-acylated DABA | Selective acylation at the 3-amino position | N/A |

| Sulfonylation | p-Toluenesulfonyl chloride | Pyridine | Sulfonamide | General method for amine sulfonylation | nih.gov |

| Decarboxylative Sulfonylation | Aryl Carboxylic Acid, SO₂, Amine | Copper Catalyst | Sulfonamide | Novel one-pot synthesis of sulfonamides from acids and amines | princeton.edu |

Diazotization and Subsequent Reactions (e.g., Sandmeyer Reactions)

The aromatic amino groups can be converted into diazonium salts (Ar-N₂⁺) by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). wikipedia.orglibretexts.org These diazonium salts are versatile intermediates.

For this compound, the presence of two adjacent amino groups introduces a specific reaction pathway. The diazotization of one amino group is often followed by a rapid intramolecular cyclization, where the neighboring amino group acts as a nucleophile, attacking the diazonium group to form a stable five-membered triazole ring. stackexchange.comechemi.com This reaction is a common and efficient method for synthesizing benzotriazole (B28993) derivatives. slideshare.net Therefore, treating this compound with one equivalent of nitrous acid is expected to yield the corresponding 5-chloro-1H-benzotriazole-6-carboxylic acid.

The classic Sandmeyer reaction involves the replacement of the diazonium group with a nucleophile, such as a halide (Cl⁻, Br⁻) or cyanide (CN⁻), using a copper(I) salt catalyst. wikipedia.orgbyjus.commasterorganicchemistry.com To perform a Sandmeyer reaction on this molecule, the intramolecular cyclization would need to be suppressed, or both amino groups would need to be diazotized simultaneously using excess nitrous acid. The resulting bis-diazonium salt could then potentially undergo sequential Sandmeyer reactions to replace both amino groups, leading to poly-halogenated or functionalized benzoic acid derivatives. Alternatively, the diazonium group can be replaced by -OH, -F (Balz-Schiemann reaction), or -H (reductive deamination). libretexts.org

Table 5: Diazotization and Subsequent Reactions

| Starting Material Type | Reagents | Primary Product Type | Reaction Name | Ref. |

|---|---|---|---|---|

| o-Phenylenediamine (B120857) | NaNO₂, Acetic Acid | Benzotriazole | Diazotization/Intramolecular Cyclization | stackexchange.comslideshare.net |

Condensation Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)

The vicinal diamine groups of this compound readily undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases. These reactions typically proceed by nucleophilic attack of the amino groups on the carbonyl carbon, followed by dehydration to yield the corresponding imine or azomethine linkage (-C=N-).

Research has demonstrated the synthesis of new tetradentate Schiff base ligands through the condensation of 3,4-diaminobenzoic acid with derivatives of 2-hydroxybenzaldehyde. nih.gov These ligands, such as 3,4-bis((E)-2,4-dihydroxybenzylideneamino)benzoic acid and 3,4-bis((E)-2-hydroxy-3-methoxybenzylideneamino)benzoic acid, are formed in good yields and have been characterized using various spectroscopic techniques. nih.gov The resulting Schiff bases can act as ligands for the formation of metal complexes with ions like Co(II), Ni(II), Cu(II), and Zn(II). nih.gov The stability and formation constants of these complexes have been studied, highlighting the coordinating ability of the Schiff base ligands derived from 3,4-diaminobenzoic acid. nih.gov

The general structure of Schiff bases derived from aromatic aldehydes and amines is known to be flexible and diverse, which has led to extensive study of their synthesis and complexation behavior. internationaljournalcorner.comresearchgate.net The stability of these Schiff bases is often enhanced when derived from aromatic aldehydes due to conjugation. internationaljournalcorner.com

Table 1: Examples of Schiff Bases from Diaminobenzoic Acid Derivatives

| Carbonyl Compound | Resulting Schiff Base | Reference |

|---|---|---|

| 2,4-Dihydroxybenzaldehyde | 3,4-bis((E)-2,4-dihydroxybenzylideneamino)benzoic acid | nih.gov |

| 2-Hydroxy-3-methoxybenzaldehyde | 3,4-bis((E)-2-hydroxy-3-methoxybenzylideneamino)benzoic acid | nih.gov |

| 5-Bromo-2-hydroxybenzaldehyde | 3,4-bis((E)-5-bromo-2-hydroxybenzylideneamino)benzoic acid | nih.gov |

Heterocycle Annulation Involving Diamine Functionality (e.g., Benzimidazole (B57391), Quinoxaline (B1680401) Derivatives)

The ortho-diamine functionality of this compound is a key precursor for the synthesis of various fused heterocyclic systems, most notably benzimidazoles and quinoxalines. These reactions, known as annulation reactions, involve the formation of a new ring fused to the existing benzene (B151609) ring.

Benzimidazole Derivatives:

Benzimidazoles are formed by the condensation of o-phenylenediamines with carboxylic acids or their derivatives, or with aldehydes followed by an oxidative cyclization. nih.govnih.gov The reaction of this compound with an appropriate aldehyde would first form a Schiff base, which can then undergo intramolecular cyclization and subsequent oxidation to yield the benzimidazole ring system. The synthesis of benzimidazole derivatives is of significant interest in medicinal chemistry due to their wide range of biological activities. nih.govnih.govresearchgate.netmdpi.com

Quinoxaline Derivatives:

Quinoxalines are synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For this compound, reaction with a diketone like glyoxal (B1671930) or benzil (B1666583) would lead to the formation of a quinoxaline ring. The resulting 6-chloro-7-carboxy-quinoxaline derivative can be a versatile intermediate for further functionalization. Quinoxaline derivatives themselves exhibit a broad spectrum of biological activities and have applications in materials science. nih.govnih.govmdpi.com

Halogen Manipulation and Substitution Chemistry

The chlorine atom on the aromatic ring of this compound is susceptible to various substitution reactions, offering another avenue for molecular diversification.

Nucleophilic Aromatic Substitution (SNAr) of the Chlorine Atom

Nucleophilic aromatic substitution (SNAr) is a key reaction for replacing the chlorine atom with various nucleophiles. libretexts.org The reaction generally proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The presence of electron-withdrawing groups ortho or para to the leaving group activates the ring towards nucleophilic attack. libretexts.org In this compound, the carboxylic acid group and the amino groups can influence the reactivity of the chlorine atom in SNAr reactions. While some studies suggest that SNAr reactions proceed through a stepwise mechanism, recent research indicates that some of these reactions may occur via a concerted mechanism. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and have become indispensable in modern organic synthesis. researchgate.netmdpi.comjocpr.com The chlorine atom of this compound can serve as a handle for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl or vinyl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nobelprize.orgnih.gov Reacting this compound with various arylboronic acids would yield biaryl compounds. The reaction conditions, including the choice of catalyst, ligand, and base, are crucial for achieving high yields and can be tailored for specific substrates. nih.govnih.gov

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of an alkyne moiety at the 5-position of the 3,4-diaminobenzoic acid core, leading to the synthesis of arylalkynes. The reaction is typically carried out under mild conditions. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.org This method could be used to introduce a new amino group at the 5-position of this compound by reacting it with a primary or secondary amine. The development of various phosphine (B1218219) ligands has significantly expanded the scope of this reaction. wikipedia.orgnih.govbeilstein-journals.org

Table 2: Potential Products from Palladium-Catalyzed Cross-Coupling of this compound

| Coupling Reaction | Coupling Partner | Product Type | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Biaryl | nobelprize.orgnih.gov |

| Sonogashira | Terminal alkyne | Arylalkyne | wikipedia.orgorganic-chemistry.org |

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. nih.govmdpi.com The diverse functionalities of this compound make it an attractive substrate for the design of novel MCRs.

For instance, an MCR could be envisioned where the diamine functionality reacts with a carbonyl compound and an isocyanide in a Ugi-type reaction, while the carboxylic acid and chlorine atom remain available for subsequent transformations. Another possibility is a one-pot cascade reaction involving an initial palladium-catalyzed coupling followed by an intramolecular cyclization involving one of the amino groups. For example, an imidoylative Sonogashira coupling followed by a cyclization has been used to synthesize 4-aminoquinolines. nih.gov The development of MCRs involving this compound could provide rapid access to libraries of complex and potentially biologically active molecules.

Advanced Spectroscopic and Analytical Characterization of 3,4 Diamino 5 Chlorobenzoic Acid and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, probes the vibrational modes of molecules. These methods are instrumental in identifying the characteristic functional groups and providing insights into the molecular structure of 3,4-Diamino-5-chlorobenzoic acid.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. ucdavis.edu An FT-IR spectrum provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. docbrown.infoslideshare.net For this compound, the key functional groups are the carboxylic acid, two amino groups, the chloro substituent, and the aromatic ring.

The FT-IR spectrum of a related compound, benzoic acid, shows characteristic absorptions for the O-H stretch of the carboxylic acid as a very broad band in the region of 3300–2500 cm⁻¹, which is a result of hydrogen bonding. docbrown.inforesearchgate.netquora.com The C=O stretching vibration of the carbonyl group in benzoic acid typically appears as a strong, sharp peak around 1700-1680 cm⁻¹. researchgate.netquora.com Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring appear in the 1600–1450 cm⁻¹ region. quora.com

In this compound, the presence of two amino (-NH₂) groups introduces additional characteristic bands. The N-H stretching vibrations typically appear as two distinct peaks in the 3500–3300 cm⁻¹ range, corresponding to the asymmetric and symmetric stretching modes. The N-H bending (scissoring) vibration is expected around 1650–1580 cm⁻¹. The C-N stretching vibrations of aromatic amines are found in the 1350–1250 cm⁻¹ region. The C-Cl stretching vibration for an aryl chloride is typically observed in the 1100–800 cm⁻¹ range.

Based on data from analogous compounds like 3,4-diaminobenzoic acid and other substituted benzoic acids, the expected FT-IR absorption bands for this compound are summarized in the table below. nih.govspectrabase.com

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch (H-bonded) | 3300 - 2500 | Broad, Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Amino N-H | Asymmetric & Symmetric Stretch | 3500 - 3300 | Medium to Strong |

| Carbonyl C=O | Stretch | 1700 - 1680 | Strong |

| Aromatic C=C | Ring Stretch | 1600 - 1450 | Medium to Weak |

| Amino N-H | Bending (Scissoring) | 1650 - 1580 | Medium |

| Carboxylic Acid C-O | Stretch | 1320 - 1210 | Medium |

| Amino C-N | Stretch | 1350 - 1250 | Medium |

| Aryl C-Cl | Stretch | 1100 - 800 | Strong |

| This table presents predicted values based on characteristic functional group frequencies and data from related compounds. |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. mit.edu It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information about the carbon skeleton and aromatic ring system of this compound. nih.gov

Key expected Raman bands for this compound include:

Aromatic Ring Vibrations: The C=C stretching modes of the benzene ring are expected to produce strong bands in the 1600-1550 cm⁻¹ region. The ring breathing mode, a symmetric vibration of the entire ring, is highly characteristic and typically appears around 1000 cm⁻¹.

Substituent Vibrations: The C-Cl stretch, while visible in IR, is also Raman active. The symmetric vibrations of the amino groups and the carboxylic acid group will also contribute to the spectrum.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed on or near nanostructured metal surfaces, such as silver or gold. uc.ptwikipedia.orgacs.org The enhancement factor can be as high as 10¹⁰ to 10¹¹, enabling the detection of even single molecules. wikipedia.org SERS provides not only a chemical fingerprint but also information on the molecule's orientation relative to the metal surface. nih.gov

For this compound, the SERS spectrum would likely be dominated by vibrations of the functional groups that are closest to the metal surface. Aromatic carboxylic acids and amines are known to interact with silver and gold surfaces. uc.ptnih.gov If the molecule adsorbs via the carboxylate group, the symmetric COO⁻ stretching mode (around 1400 cm⁻¹) would be significantly enhanced. uc.pt If adsorption occurs through the amino groups, the C-N and N-H vibrational modes would show enhancement. The orientation can be inferred from the relative enhancement of in-plane versus out-of-plane vibrational modes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR spectroscopy provides information about the number, chemical environment, and connectivity of protons in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings.

For this compound, the structure features two aromatic protons, protons on the two amino groups, and a proton on the carboxylic acid group.

Aromatic Protons: The benzene ring has two remaining protons. The proton at C-2 is ortho to the carboxylic acid group and meta to the 3-amino group. The proton at C-6 is ortho to the 4-amino group and meta to both the carboxylic acid and the chloro group. Due to the different electronic effects of the adjacent substituents, these two protons are in distinct chemical environments and are expected to appear as two separate signals (singlets, or doublets if long-range coupling is resolved) in the aromatic region (typically δ 6.0-8.5 ppm). Based on data for similar substituted anilines and benzoic acids, the electron-donating amino groups will shield the ring protons, shifting them upfield, while the electron-withdrawing carboxylic acid and chloro groups will shift them downfield. researchgate.netrsc.orgresearchgate.net For the related 3,4-diaminobenzoic acid, aromatic protons appear between δ 6.5 and 7.2 ppm. chemicalbook.comresearchgate.net

Amino Protons (-NH₂): The protons on the two amino groups will likely appear as broad singlets. Their chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange. They are typically found in a broad range from δ 3.0 to 6.0 ppm.

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a very broad singlet far downfield, often above δ 10-12 ppm. Its signal can also be affected by solvent and concentration. rsc.org

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic H (C-2) | 7.0 - 7.5 | Singlet (s) | Influenced by adjacent COOH and NH₂ groups. |

| Aromatic H (C-6) | 6.5 - 7.0 | Singlet (s) | Influenced by adjacent NH₂, Cl, and COOH groups. |

| Amino H (-NH₂) | 3.0 - 6.0 | Broad Singlet (br s) | Chemical shift is variable; signal may exchange with D₂O. |

| Carboxylic Acid H (-COOH) | > 10 | Broad Singlet (br s) | Chemical shift is variable; signal may exchange with D₂O. |

| This table presents predicted values based on substituent effects and data from related compounds. chemicalbook.comrsc.orgrsc.orgdigitellinc.com |

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. docbrown.info

For this compound, seven distinct carbon signals are expected: six for the aromatic ring and one for the carboxylic acid carbonyl group.

Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is highly deshielded and appears far downfield, typically in the range of δ 165-180 ppm. docbrown.infofiu.edu

Aromatic Carbons: The six carbons of the benzene ring will have distinct chemical shifts due to the different substituents attached.

C-1 (ipso-COOH): The carbon bearing the carboxylic acid group will be deshielded, appearing around δ 130-135 ppm.

C-3 (ipso-NH₂): The carbon attached to the amino group will be shielded by the electron-donating effect of nitrogen, typically appearing around δ 140-150 ppm (the ipso-carbon is often deshielded relative to unsubstituted benzene, but the diamino substitution pattern complicates simple predictions).

C-4 (ipso-NH₂): Similar to C-3, this carbon will be influenced by the attached amino group.

C-5 (ipso-Cl): The carbon bearing the chlorine atom will be deshielded by the electronegativity of chlorine, appearing in the δ 125-135 ppm range.

C-2 and C-6: These carbons, bearing hydrogen atoms, will have their chemical shifts determined by the cumulative effects of the ortho, meta, and para substituents. They are expected in the δ 110-130 ppm range.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Carboxylic Acid) | 167 - 175 | Deshielded by two oxygen atoms. |

| C-4 (ipso-NH₂) | 145 - 150 | Influenced by amino and adjacent chloro groups. |

| C-3 (ipso-NH₂) | 140 - 145 | Influenced by amino and adjacent carboxyl groups. |

| C-1 (ipso-COOH) | 130 - 135 | Deshielded by carboxyl group. |

| C-5 (ipso-Cl) | 125 - 135 | Deshielded by chloro group. |

| C-2 | 115 - 125 | Shielded by adjacent amino group. |

| C-6 | 110 - 120 | Shielded by adjacent amino group. |

| This table presents predicted values based on substituent effects and data from related compounds. nih.govfiu.educhemicalbook.comnih.gov |

Two-dimensional (2D) NMR experiments provide correlation data that reveals how different atoms are connected within a molecule, which is essential for unambiguous assignment of the ¹H and ¹³C spectra. youtube.comwalisongo.ac.id

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would be relatively simple, primarily showing if there is any observable long-range coupling between the two aromatic protons (H-2 and H-6). It would also confirm the absence of coupling to other protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atoms they are attached to. sdsu.edu An HSQC spectrum would show cross-peaks connecting the ¹H signal for H-2 to the ¹³C signal for C-2, and the ¹H signal for H-6 to the ¹³C signal for C-6. This allows for the direct and certain assignment of the protonated carbons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative 2D NMR experiments for structure elucidation, as it shows correlations between protons and carbons over two to three bonds (and sometimes longer). sdsu.eduscience.gov This is crucial for piecing together the molecular structure by connecting different fragments. For this compound, key HMBC correlations would include:

The aromatic proton H-2 correlating to C-4, C-6, and the carbonyl carbon (C=O).

The aromatic proton H-6 correlating to C-2, C-4, and C-5.

The amino protons correlating to their adjacent aromatic carbons (e.g., 3-NH₂ protons to C-2 and C-4). These correlations would definitively confirm the substitution pattern on the benzene ring and the assignment of all quaternary (non-protonated) carbons. researchgate.net

Mass Spectrometry (MS) and Related Techniques

Mass spectrometry is an indispensable tool for the molecular weight determination and structural elucidation of this compound. It provides information on the mass-to-charge ratio of the parent molecule and its fragments, which is fundamental to confirming its identity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of this compound with high accuracy. The monoisotopic mass of this compound has been determined to be 186.019605 g/mol . epa.gov This precise measurement allows for the unambiguous confirmation of the molecular formula, C₇H₇ClN₂O₂.

For instance, a derivative, butyl 3,5-diamino-4-chlorobenzoate, has a computed exact mass of 242.0822054 Da, corresponding to the molecular formula C₁₁H₁₅ClN₂O₂. nih.gov Such precise mass determination is critical in distinguishing between compounds with similar nominal masses but different elemental compositions.

Table 1: Exact Mass Data for this compound and a Derivative

| Compound | Molecular Formula | Monoisotopic Mass ( g/mol ) |

|---|---|---|

| This compound | C₇H₇ClN₂O₂ | 186.019605 epa.gov |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

For 3,4-Diaminobenzoic acid (molecular weight 152.15 g/mol ), the mass spectrum shows a base peak at m/z 152, corresponding to the molecular ion. chemicalbook.com Significant fragment ions are observed at m/z 135 and 107. chemicalbook.com The loss of a hydroxyl group (-OH, 17 Da) from the carboxylic acid function would lead to the fragment at m/z 135. Subsequent loss of carbon monoxide (-CO, 28 Da) would result in the fragment at m/z 107.

Based on this, a plausible fragmentation pathway for this compound (molecular weight 186.6 g/mol ) under MS/MS conditions would likely involve the initial loss of a hydroxyl radical followed by the loss of carbon monoxide. The presence of the chlorine atom would influence the isotopic pattern of the fragment ions.

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| 186/188 | 169/171 | OH |

X-ray Crystallographic Analysis for Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been detailed in the available literature, studies on related diaminobenzoic acid derivatives provide a framework for understanding its likely solid-state structure.

For example, the crystal structure of the related compound 2,9-diamino-5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene has been determined by single-crystal X-ray diffraction. nih.gov It crystallizes in the orthorhombic space group Pna2₁ with a chair conformation. nih.gov Another example, N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, crystallizes in the monoclinic P2₁/n space group. vensel.org The packing of these structures is typically stabilized by a network of intermolecular hydrogen bonds. vensel.org

Given the presence of amino and carboxylic acid functional groups, it is highly probable that the crystal structure of this compound is also characterized by extensive intermolecular hydrogen bonding, leading to the formation of a stable, three-dimensional supramolecular architecture.

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from related impurities or derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purity assessment of non-volatile and thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method would be the most suitable approach for analyzing this compound.

While a specific method for this compound is not available, methods developed for similar aromatic acids can be adapted. For instance, a validated RP-HPLC method for 2,4,6-Trifluorobenzoic acid utilizes a C18 column with a gradient elution system. ekb.eg A typical mobile phase for analyzing compounds like this compound would consist of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance.

Table 3: A Plausible HPLC Method for Purity Analysis of this compound | Parameter | Condition | |---|---| | Column | C18, 5 µm, 4.6 x 250 mm | | Mobile Phase A | 0.1% Phosphoric acid in Water | | Mobile Phase B | Acetonitrile | | Gradient | Time (min) | %B | | | 0 | 10 | | | 20 | 90 | | | 25 | 90 | | | 30 | 10 | | Flow Rate | 1.0 mL/min | | Detection | UV at 254 nm | | Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Direct analysis of this compound by GC-MS is challenging due to its low volatility and the presence of polar functional groups. Therefore, derivatization is typically required to convert the analyte into a more volatile and thermally stable form.

Common derivatization strategies for carboxylic acids include esterification (e.g., with methanol or diazomethane) to form the corresponding methyl ester. The amino groups can also be derivatized, for example, by acylation. Following derivatization, the resulting volatile derivative can be readily analyzed by GC-MS. The mass spectrometer provides definitive identification of the derivatized compound based on its mass spectrum and fragmentation pattern.

Theoretical and Computational Investigations of 3,4 Diamino 5 Chlorobenzoic Acid

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental in predicting the molecular properties of 3,4-Diamino-5-chlorobenzoic acid from first principles. These calculations solve the Schrödinger equation (or its density-based equivalent in DFT) to determine the electronic structure and energy of the molecule.

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For this compound, this involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. Methods like DFT, often with the B3LYP functional, and ab initio techniques are employed, typically with a basis set such as 6-311++G(d,p) to ensure accuracy. nih.gov

Conformational analysis is also critical, as the molecule has several rotatable bonds (e.g., the C-C bond of the carboxylic group and the C-N bonds of the amino groups). By systematically rotating these bonds and performing geometry optimization for each resulting conformer, a potential energy surface can be mapped out. This allows for the identification of the most stable conformer (the global minimum) and other low-energy conformers that might exist in equilibrium. The analysis reveals the preferred spatial orientation of the amino and carboxylic acid functional groups relative to the benzene (B151609) ring.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: This table is illustrative, based on typical values for similar aromatic compounds. Actual values would be derived from specific DFT calculations.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-Cl | ~1.75 Å |

| Bond Length | C-COOH | ~1.49 Å |

| Bond Length | C-NH2 | ~1.40 Å |

| Bond Length | C=O | ~1.22 Å |

| Bond Angle | C-C-Cl | ~120° |

| Bond Angle | O=C-O | ~123° |

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the normal modes of vibration of the molecule. Each calculated frequency corresponds to a specific atomic motion, such as the stretching of a C-H bond, the bending of an N-H bond, or the deformation of the benzene ring.

These theoretical frequencies are invaluable for interpreting experimental vibrational spectra, such as Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra. nih.gov While raw calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be scaled using empirical factors to achieve excellent agreement. nih.gov This allows for the confident assignment of observed spectral bands to specific vibrational modes. nih.gov Theoretical calculations can also predict the IR and Raman intensities, helping to construct theoretical spectrograms that closely resemble experimental ones. nih.gov

Table 2: Illustrative Vibrational Mode Assignments for this compound Note: This table illustrates typical vibrational frequencies. Precise values depend on the specific computational method and experimental conditions.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Spectral Region |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | ~3500 | Broad, IR |

| N-H Asymmetric Stretch | Amino Group | ~3450 | IR/Raman |

| N-H Symmetric Stretch | Amino Group | ~3350 | IR/Raman |

| C=O Stretch | Carboxylic Acid | ~1700 | Strong, IR |

| C=C Ring Stretch | Aromatic Ring | ~1600 | IR/Raman |

| N-H Scissoring | Amino Group | ~1620 | IR |

| C-Cl Stretch | Chloro Group | ~750 | IR |

Analysis of the electronic structure provides insight into the molecule's reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of this analysis. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more reactive.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It helps to identify the electrophilic and nucleophilic sites. mdpi.com For this compound, the MEP map would likely show negative potential (red/yellow regions) around the oxygen atoms of the carboxyl group and the nitrogen atoms of the amino groups, indicating these are sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group. mdpi.com

Table 3: Key Quantum Chemical Descriptors (Illustrative) Note: These values are for illustrative purposes and would be determined from specific DFT calculations.

| Parameter | Description | Typical Predicted Value |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | ~ -6.0 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | ~ -1.5 eV |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and stability | ~ 4.5 eV |

| Dipole Moment | Measure of the overall polarity of the molecule | ~ 3-5 Debye |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations provide a view of its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. This approach is essential for understanding how this compound behaves in a realistic environment, such as in a solvent or interacting with a biological macromolecule. nih.gov

An MD simulation would typically place the molecule in a simulation box filled with water molecules to mimic physiological conditions. Over a simulation time of nanoseconds to microseconds, the trajectory of every atom is tracked. This allows for the analysis of:

Conformational Flexibility: How the molecule's shape changes over time.

Solvation: How water molecules arrange around the solute and form hydrogen bonds.

Interaction Dynamics: When studying the molecule with a protein, MD can reveal the stability of the binding pose, show how the protein structure adapts to the ligand, and identify key residues that maintain the interaction over time. nih.govnih.gov

For instance, MD simulations could be used to study how additives influence the crystallization process of benzoic acid derivatives by modeling their adsorption onto crystal surfaces. bohrium.com

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, a QSAR study would involve:

Dataset Compilation: Synthesizing or computationally generating a series of derivatives by modifying specific parts of the molecule (e.g., substituting different groups on the amino functions or the ring). The biological activity of these compounds against a specific target would be measured experimentally.

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These can be 2D descriptors (e.g., molecular weight, logP) or 3D descriptors (e.g., steric and electrostatic fields from CoMFA - Comparative Molecular Field Analysis). nih.gov

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the observed biological activity. nih.gov

Validation: The predictive power of the model is rigorously tested using internal and external validation sets. nih.gov

A successful QSAR model can predict the activity of new, unsynthesized derivatives, thereby guiding medicinal chemists to focus their synthetic efforts on the most promising candidates. nih.govnih.gov The model can also provide insights into which molecular properties (e.g., electronegativity, bulkiness) are favorable for activity. nih.gov

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when it binds to a target protein. ajol.info The process involves:

Preparation: Obtaining the 3D structures of the ligand and the protein (often from a database like the Protein Data Bank).

Docking Simulation: Using a docking algorithm (e.g., AutoDock Vina), the ligand is placed into the protein's active site in numerous possible conformations and orientations.

Scoring: Each pose is evaluated by a scoring function that estimates the binding affinity, typically reported as a negative value in kcal/mol. researchgate.net The more negative the score, the stronger the predicted binding.

Interaction Analysis: The best-scoring pose is analyzed to identify the specific non-covalent interactions between the ligand and the protein's amino acid residues. These interactions include hydrogen bonds, hydrophobic interactions, ionic bonds, and pi-pi stacking. nih.govnih.gov

This analysis is crucial for understanding the molecular basis of the compound's activity and for proposing modifications to improve its binding affinity and selectivity.

Table 4: Typical Ligand-Protein Interactions Modeled by Molecular Docking Note: This table is a generalized example of interactions that could be predicted for this compound.

| Functional Group on Ligand | Potential Interaction Type | Interacting Amino Acid Residue (Example) |

|---|---|---|

| Carboxylic Acid (-COOH) | Hydrogen Bond (Donor/Acceptor), Ionic Interaction | Arginine (Arg), Lysine (Lys), Serine (Ser) |

| Amino Group (-NH2) | Hydrogen Bond (Donor) | Aspartic Acid (Asp), Glutamic Acid (Glu) |

| Aromatic Ring | Pi-Pi Stacking, Pi-Alkyl | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| Chloro Group (-Cl) | Halogen Bond, Hydrophobic Interaction | Leucine (Leu), Valine (Val) |

Prediction of Chemical Reactivity and Reaction Mechanisms

The inherent reactivity of this compound is governed by the interplay of its constituent functional groups: two amino (-NH2) groups, a carboxylic acid (-COOH) group, and a chlorine (-Cl) atom attached to a benzene ring. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the electronic landscape of the molecule to identify sites susceptible to electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP) Analysis:

A key tool in predicting reactive sites is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across a molecule, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored in shades of red to yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (shown in shades of blue) are electron-deficient and thus susceptible to nucleophilic attack.

For aromatic compounds with similar functionalities, it is generally observed that the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the amino groups exhibit significant negative potential, marking them as primary sites for interaction with electrophiles. nih.gov Conversely, the hydrogen atoms of the amino and carboxylic acid groups, as well as regions around the chlorine atom, can exhibit positive potential, indicating them as potential sites for nucleophilic interaction.

Frontier Molecular Orbital (FMO) Theory:

Frontier Molecular Orbital (FMO) theory provides another layer of understanding of chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

Conceptual DFT Reactivity Descriptors:

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors offer a more quantitative prediction of reactivity.

| Reactivity Descriptor | Formula | Significance |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the escaping tendency of an electron from an equilibrium system. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution or charge transfer. |

| Global Electrophilicity (ω) | ω = μ2 / 2η | Quantifies the ability of a molecule to accept electrons. |

| Maximum Electronic Charge Transfer (ΔNmax) | ΔNmax = -μ / η | Indicates the maximum number of electrons a molecule can accept. |

This table presents the general formulas and significance of common conceptual DFT reactivity descriptors. The actual values would require specific quantum chemical calculations for this compound.

Prediction of Reaction Mechanisms:

Computational studies can also be employed to map out entire reaction pathways, including the identification of transition states and intermediates. For instance, in reactions involving the amino or carboxylic acid groups, such as condensation or substitution reactions, theoretical calculations can determine the activation energies for different potential mechanisms. This allows for the prediction of the most favorable reaction pathway. For example, computational investigations into the reactions of other diaminobenzoic acid derivatives have explored their cyclocondensation reactions to form heterocyclic systems.

In Vitro Biological and Biochemical Research on 3,4 Diamino 5 Chlorobenzoic Acid Analogs

Structure-Activity Relationship (SAR) Studies for Targeted Biological Responses

Structure-activity relationship (SAR) studies on analogs of 3,4-diaminobenzoic acid have been crucial in optimizing their biological activities, particularly as enzyme inhibitors and antimicrobial compounds. Research has demonstrated that modifications to the core DABA scaffold significantly influence potency and selectivity.

For instance, in the development of inhibitors for the oxytocinase subfamily of M1 aminopeptidases (ERAP1, ERAP2, and IRAP), the DABA scaffold has been used as a foundation for attaching natural and unnatural amino acids. nih.govresearchgate.net SAR studies revealed that the nature of the substituents at the amino groups is critical for activity. The introduction of different L-α-amino acid side chains at the 1- and 4-positions of the DABA scaffold targets the S1 and Sn' subsites of these aminopeptidases, respectively. researchgate.net It was found that for IRAP inhibition, L-Norleucine (L-Nle) was a preferred N-terminal substituent for optimal activity. frontiersin.org Conversely, substituting L-Tryptophan-OBn with L-Valine-OBn at the C-terminal resulted in a tenfold decrease in IRAP inhibitory potency. frontiersin.org

In the context of antimicrobial agents, SAR studies on related diaminobenzoic acid derivatives have shown that the type and position of substituents are key. For example, in a series of Schiff base derivatives of 3,5-diaminobenzoic acid, the introduction of diiodo groups resulted in activity comparable to the antibiotic bacitracin. mdpi.com Similarly, studies on benzimidazole (B57391) derivatives, which can be synthesized from 3,4-diaminobenzoic acid, indicate that the substituent at the 5-position of the benzimidazole ring significantly influences activity. An electron-withdrawing group like a carboxylic acid (-COOH) or a sulfonic acid (-SO3H) was found to be less beneficial than a simple hydrogen atom for antifungal activity. nih.gov This highlights that even minor structural changes can lead to substantial differences in biological response.

Enzyme Inhibition Studies (e.g., Aminopeptidases, Aminoacyl-tRNA Synthetases)

Analogs of 3,4-diaminobenzoic acid have been extensively studied as inhibitors of the M1 family of zinc aminopeptidases, which includes Endoplasmic Reticulum Aminopeptidase (B13392206) 1 (ERAP1), Endoplasmic Reticulum Aminopeptidase 2 (ERAP2), and Insulin-Regulated Aminopeptidase (IRAP). nih.govresearchgate.netfrontiersin.org These enzymes play critical roles in immune responses and other physiological processes. researchgate.net The DABA scaffold serves as a core structure for designing peptidomimetic inhibitors that can interact with the active site of these enzymes. researchgate.netresearchgate.net

The inhibitory potency and selectivity of DABA derivatives against M1 aminopeptidases have been systematically investigated. Researchers have synthesized large series of these compounds and evaluated their half-maximal inhibitory concentrations (IC50).